molecular formula C24H23N3O3S2 B2746942 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1173754-77-2

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No.: B2746942
CAS No.: 1173754-77-2
M. Wt: 465.59
InChI Key: FJPBQTDFCDIXFH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with a phenyl group at the 4-position and a 3,5-dimethylpyrazole carbonyl moiety at the 2-position. The sulfonamide group is further modified with N-methyl and N-(3-methylphenyl) substituents. The compound’s synthesis likely involves multi-step reactions, including Suzuki coupling or sulfonylation, based on analogous procedures .

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-9-8-12-20(13-16)26(4)32(29,30)23-21(19-10-6-5-7-11-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBQTDFCDIXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors . The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Amberlyst-70 can be employed to facilitate the reactions under eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The most relevant structural analogue is N-(2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl)-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7), which shares the pyrazole-carbonyl-thiophene backbone but differs in sulfonamide substituents and phenyl group placement:

Property Target Compound CAS 1325303-98-7
Sulfonamide Substituents N-methyl, N-(3-methylphenyl) N-methyl, 4-ethylbenzene
Thiophene Substitution 4-phenyl, 3-sulfonamide Thiophen-3-yl, no phenyl at 4-position
Purity Not reported 95%
Availability Not commercially listed Discontinued

Key Differences :

  • This may influence solubility or target binding.
  • The 4-phenyl substitution on the thiophene ring in the target compound could enhance aromatic stacking interactions in biological systems, unlike the simpler thiophen-3-yl group in the analogue.

Comparison with Sulfonamide Derivatives in Patents

Patent literature describes sulfonamide-based compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 in ). While this compound shares the sulfonamide group, its pyrazolo-pyrimidine-chromen core diverges significantly from the thiophene-pyrazole system in the target compound. Such differences highlight the target compound’s uniqueness in prioritizing thiophene-based scaffolds over heterocyclic fused systems.

Hypothetical Pharmacological and Physicochemical Properties

Though experimental data for the target compound are lacking, inferences can be drawn from structural trends:

  • Metabolic Stability : The pyrazole carbonyl group could confer resistance to hydrolysis, similar to other pyrazole-containing drugs .
  • Synthetic Challenges : The multi-substituted thiophene core may complicate regioselective synthesis, as seen in discontinued analogues .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic molecule notable for its diverse biological activities. This article examines its biological activity, including potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.

Structural Characteristics

This compound features several key structural components:

  • Pyrazole Moiety: The 3,5-dimethyl-1H-pyrazole unit is known for its medicinal properties, often interacting with various biological targets.
  • Thiophene Ring: The presence of a thiophene ring enhances the compound's lipophilicity, potentially improving its bioavailability.
  • Sulfonamide Group: This functional group is commonly associated with antibacterial properties.

The molecular formula for this compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2} with a molecular weight of approximately 465.59 g/mol .

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a wide range of biological activities. The following table summarizes some related compounds and their biological profiles:

Compound NameKey FeaturesBiological Activity
4-(1H-Pyrazol-1-yl)benzenesulfonamideContains a pyrazole and sulfonamideAntimicrobial, anti-inflammatory
3-(4-Methylphenyl)thiophene-2-carboxylic acidThiophene with carboxylic acidInhibitor of myeloid cell leukemia
N-(5-Phenylthiazol-2-yl)acrylamidesThiazole instead of thiophenePotent glutathione S-transferase inhibitors

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

  • Anti-Cancer Studies:
    • A study evaluated novel pyrazole derivatives against liver and lung cancer cell lines, revealing promising IC50 values that suggest effective inhibition of tumor growth .
  • Anti-inflammatory Studies:
    • Compounds similar to the target molecule showed significant reductions in inflammatory markers (e.g., TNF-α and IL-6), indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity:
    • Pyrazole-based compounds have been tested against various bacterial strains and exhibited notable antimicrobial properties, suggesting their utility in developing new antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing this sulfonamide-thiophene-pyrazole hybrid?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide Formation : Reacting a pyrazole-amine intermediate (e.g., 1-(4-aminophenyl)-3,5-dimethylpyrazole) with a sulfonyl chloride derivative in anhydrous THF with triethylamine as a base. This step requires monitoring via TLC to confirm amine consumption .
  • Thiophene Functionalization : Introducing the phenylthiophene moiety via nucleophilic substitution or cross-coupling reactions, often under Pd catalysis. Evidence from analogous thiophene-sulfonamide syntheses suggests using K₂CO₃ as a base in DMF for alkylation steps .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with gradients of ethyl acetate/hexane is recommended .

Advanced: How can crystallographic data inconsistencies be resolved during structural validation?

Contradictions in bond lengths or angles may arise due to:

  • Disorder in Crystal Packing : Use SHELX software (e.g., SHELXL) to refine disordered regions by partitioning occupancy ratios .
  • Twinned Crystals : Apply twin-law corrections in SHELXL and validate with the R-factor convergence (<5% difference between R₁ and wR₂) .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) for expected bond parameters in pyrazole-sulfonamide systems .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Sulfonamide SO₂NH (δ 10–12 ppm, broad singlet if NH is free) .
    • Thiophene protons (δ 6.5–7.5 ppm, multiplet splitting due to J-coupling) .
    • Pyrazole C=O carbonyl (δ 160–165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict the sulfonamide’s role in biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), focusing on hydrogen bonds between the sulfonamide group and Arg120/His90 residues .
  • MD Simulations : Assess stability of the thiophene-phenyl moiety in hydrophobic pockets using GROMACS (≥100 ns trajectories) .
  • SAR Analysis : Compare with analogs (e.g., replacing 3-methylphenyl with fluorophenyl) to quantify logP and binding affinity changes .

Basic: What purification methods are effective post-synthesis?

  • Recrystallization : Use ethanol/water (3:1 ratio) for high-purity crystals, leveraging the compound’s moderate solubility in polar aprotic solvents .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (20–40% gradient) to isolate the product from byproducts like unreacted sulfonyl chlorides .

Advanced: How to optimize reaction yields in the presence of steric hindrance from the 3-methylphenyl group?

  • Solvent Choice : Use DMF or DMSO to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) to minimize decomposition .
  • Catalytic Systems : Introduce Pd(OAc)₂/XPhos ligands for Suzuki couplings to mitigate steric effects .

Basic: What safety protocols are essential during synthesis?

  • Handling Sulfonyl Chlorides : Use Schlenk lines under N₂ to avoid moisture-induced side reactions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with NaHCO₃ before disposal .

Advanced: How to resolve conflicting bioactivity data in different assay models?

  • Dose-Response Curves : Perform IC₅₀ comparisons across ≥3 cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific toxicity .
  • Metabolic Stability Tests : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to rule out rapid degradation as a false-negative cause .

Basic: What solvents are compatible with this compound for formulation studies?

  • Polar Solvents : DMSO (for stock solutions), ethanol (for in vitro assays).
  • Avoid : Chloroform (risk of sulfonamide decomposition) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with:
    • Trifluoromethyl substituents on the pyrazole (to assess electron-withdrawing effects) .
    • Varied phenylthiophene substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) .
  • In Silico Screening : Prioritize analogs with predicted ΔG < −8 kcal/mol in docking studies .

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